4-Dodecyloxybenzoyl chloride
Overview
Description
4-Dodecyloxybenzoyl chloride is an organic compound with the molecular formula C19H29ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dodecyloxy group at the para position. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dodecyloxybenzoyl chloride can be synthesized through the reaction of 4-hydroxybenzoyl chloride with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-dodecyloxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran (THF).
Catalysts: Bases like triethylamine or pyridine.
Major Products:
4-Dodecyloxybenzoic acid: Formed through hydrolysis.
4-Dodecyloxybenzamide: Formed through reaction with amines.
Scientific Research Applications
4-Dodecyloxybenzoyl chloride is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of liquid crystalline materials and polymers.
Biological Studies: Employed in the modification of biomolecules for studying their properties and interactions.
Pharmaceuticals: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-dodecyloxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in biological systems, the acylation of proteins or other biomolecules can alter their function and activity.
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Similar structure but with a methoxy group instead of a dodecyloxy group.
4-Ethoxybenzoyl chloride: Contains an ethoxy group instead of a dodecyloxy group.
Uniqueness: 4-Dodecyloxybenzoyl chloride is unique due to its long dodecyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the solubility, reactivity, and interaction with other molecules, making it particularly useful in material science and organic synthesis.
Properties
IUPAC Name |
4-dodecoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCIJWYCQZVLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508030 | |
Record name | 4-(Dodecyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50909-50-7 | |
Record name | 4-(Dodecyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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